molecular formula C10H6O8 B166702 Pyromellitic acid CAS No. 89-05-4

Pyromellitic acid

Cat. No. B166702
CAS RN: 89-05-4
M. Wt: 254.15 g/mol
InChI Key: CYIDZMCFTVVTJO-UHFFFAOYSA-N
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Patent
US04370487

Procedure details

50.0 g pyromellitic acid were boiled under reflux with 400 ml anisole and 3.0 g activated carbon, Merck Art. No. 2184, under the same conditions as in example 1 and then processed. 4.3 g (60.6% of the theory) water separated in the course of 2.5 hours. 27.3 g (=64% of the theory) pyromellitic acid anhydride were obtained and the remainder of 18.0 g, (36%) was filtered off as unchanged pyromellitic acid, together with the activated carbon.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:18])(=[O:17])[C:2]1[C:3](=[CH:7][C:8](=[C:12]([CH:16]=1)[C:13]([OH:15])=[O:14])[C:9]([OH:11])=O)[C:4]([OH:6])=O>C1(OC)C=CC=CC=1>[CH:16]1[C:12]2[C:13]([O:14][C:9](=[O:11])[C:8]=2[CH:7]=[C:3]2[C:4]([O:18][C:1](=[O:17])[C:2]=12)=[O:6])=[O:15]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(C=1C(C(=O)O)=CC(C(=O)O)=C(C(=O)O)C1)(=O)O
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
4.3 g (60.6% of the theory) water separated in the course of 2.5 hours
Duration
2.5 h

Outcomes

Product
Name
Type
product
Smiles
C1=C2C(=CC3=C1C(=O)OC3=O)C(=O)OC2=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.